Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-
Overview
Description
Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]- is a useful research compound. Its molecular formula is C20H30O4S and its molecular weight is 366.5. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]- (CAS No. 153561-29-6) is a synthetic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]- has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C20H30O2S |
Molecular Weight | 334.52 g/mol |
CAS Number | 153561-29-6 |
InChI Key | Not available |
The compound features a complex structure that includes a benzothiopyran core and a heptyloxy substituent, which may influence its biological activity.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit antioxidant properties. The presence of the dioxido group in Ethanone may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that such compounds can reduce markers of oxidative damage in various cell types.
Antimicrobial Activity
Ethanone derivatives have been evaluated for their antimicrobial effects. Preliminary studies suggest that this compound may possess activity against certain bacterial strains. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to Ethanone have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
Case Studies
- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of benzothiopyran derivatives. Results indicated significant reductions in oxidative stress markers when tested in vitro using human cell lines.
- Antimicrobial Evaluation : In a research article from the International Journal of Antimicrobial Agents, a series of benzothiopyran derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed moderate antibacterial activity, suggesting potential for further development.
- Anti-inflammatory Mechanism : Research published in Phytotherapy Research analyzed the anti-inflammatory effects of related compounds. The study found that these compounds could effectively inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.
Properties
IUPAC Name |
1-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4S/c1-5-6-7-8-9-11-24-18-14-19-17(13-16(18)15(2)21)20(3,4)10-12-25(19,22)23/h13-14H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPFFBYIMWDRKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=C1C(=O)C)C(CCS2(=O)=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124991 | |
Record name | 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153561-30-9 | |
Record name | 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153561-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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